molecular formula C15H11Br3ClN3O B11559924 N'-[(E)-(3-Bromophenyl)methylidene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide

N'-[(E)-(3-Bromophenyl)methylidene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide

Cat. No.: B11559924
M. Wt: 524.4 g/mol
InChI Key: LFDIVBUOHOEYQY-QPSGOUHRSA-N
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Description

N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide is a complex organic compound characterized by the presence of multiple halogen atoms and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-Bromophenyl)methylidene]-2-[(3,5-dibromo-4-methylphenyl)amino]acetohydrazide
  • N’-[(E)-(3-Bromophenyl)methylidene]-2-[(4-chlorophenyl)amino]acetohydrazide
  • N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2,4-dichlorophenyl)amino]acetohydrazide

Uniqueness

N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide is unique due to its specific combination of halogen atoms and aromatic rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H11Br3ClN3O

Molecular Weight

524.4 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-(2,6-dibromo-4-chloroanilino)acetamide

InChI

InChI=1S/C15H11Br3ClN3O/c16-10-3-1-2-9(4-10)7-21-22-14(23)8-20-15-12(17)5-11(19)6-13(15)18/h1-7,20H,8H2,(H,22,23)/b21-7+

InChI Key

LFDIVBUOHOEYQY-QPSGOUHRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=O)CNC2=C(C=C(C=C2Br)Cl)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)CNC2=C(C=C(C=C2Br)Cl)Br

Origin of Product

United States

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